molecular formula C7H7ClN2S B165092 1-(2-Chlorophenyl)-2-thiourea CAS No. 5344-82-1

1-(2-Chlorophenyl)-2-thiourea

Cat. No.: B165092
CAS No.: 5344-82-1
M. Wt: 186.66 g/mol
InChI Key: YZUKKTCDYSIWKJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 2-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-2-thiourea can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with thiocyanate in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{2-chloroaniline} + \text{thiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-2-thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-2-thiosemicarbazide
  • 1-(2-Chlorophenyl)-2-thiourea
  • 1-(2-Chlorophenyl)-2-thioacetamide

Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiourea group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the chlorine atom enhances its reactivity in substitution reactions, while the thiourea group contributes to its potential biological activities.

Properties

IUPAC Name

(2-chlorophenyl)thiourea
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InChI

InChI=1S/C7H7ClN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
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InChI Key

YZUKKTCDYSIWKJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)NC(=S)N)Cl
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Molecular Formula

C7H7ClN2S
Record name THIOUREA, (2-CHLOROPHENYL)-
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DSSTOX Substance ID

DTXSID4063799
Record name (2-Chlorophenyl)thiourea
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Molecular Weight

186.66 g/mol
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Physical Description

Thiourea, (2-chlorophenyl)- appears as needles or plates. Used as an herbicide. Not registered as a pesticide in the U.S. (EPA, 1998), Solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] Colorless odorless solid; [FAHAZMAT]
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Solubility

VERY SOL IN WATER; SLIGHTLY SOL IN AMMONIA, Sol in alcohol, benzene
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Vapor Pressure

0.00035 [mmHg]
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Color/Form

NEEDLES OR PLATES

CAS No.

5344-82-1
Record name THIOUREA, (2-CHLOROPHENYL)-
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Melting Point

294.8 to 295.7 °F (EPA, 1998), 146 °C
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Synthesis routes and methods

Procedure details

2-Chloroaniline (23, 10.52 mL, 100 mmol) was dissolved in conc. HCl (9 mL) followed by H2O (25 mL). The mixture was heated at reflux for 30 minutes then allowed to cool to rom temperature. To this solution was added NH4SCN (7.61 g, 100 mmol) and the mixture was heated at reflux overnight. The reaction was allowed to cool to room temperature and a solid formed. The water layer was decanted off and the solid was dissolved in CH2Cl2 and the organic layer was washed in brine. The organic layer was dried over MgSO4, filtered and evaporated to give a residue, which was purified by flash silica gel chromatography.
Quantity
10.52 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
7.61 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(2-chlorophenyl)-2-thiourea function as a catalyst in the Michael addition reaction between nitrostyrene and sulfur ylides?

A: this compound acts as a proton donor and forms a double hydrogen-bonded complex with nitrostyrene, the proton acceptor. [, ] This interaction enhances the electrophilicity of the β-carbon atom of nitrostyrene, making it more susceptible to nucleophilic attack by the sulfur ylide. [, ] This catalytic activity is crucial for promoting the Michael addition reaction and influencing its stereoselectivity.

Q2: What is the stereochemical outcome of the Michael addition reaction catalyzed by this compound, and what is the underlying reason?

A: Density functional theory (DFT) calculations reveal that the formation of the anti-product is energetically favored over the syn-product in this reaction. [, ] This selectivity arises from the relative stabilities of the transition states involved in the C-C bond formation step, which dictates the stereochemical outcome. [, ]

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